Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-2-(4-methoxybenzoyl)benzofuran

Epigenetics Bromodomain Inhibition BRD9

This 2-aroylbenzofuran is an optimal starting point for selective BRD9/CECR2 chemical probes (IC50: 1,600 nM & 190 nM, >105-fold selective over BRD4). Its C5-bromine handle enables rapid library diversification via cross-coupling, while the 5-bromo substitution delivers >5-fold greater hepatocellular carcinoma (Hep-G2) potency compared to 5-iodo analogs. Choose this building block for focused non-BET bromodomain programs and dual Gram+/Gram- antibacterial lead generation, avoiding investment in less active iodo congeners.

Molecular Formula C16H11BrO3
Molecular Weight 331.16 g/mol
CAS No. 32816-75-4
Cat. No. B8762602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(4-methoxybenzoyl)benzofuran
CAS32816-75-4
Molecular FormulaC16H11BrO3
Molecular Weight331.16 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Br
InChIInChI=1S/C16H11BrO3/c1-19-13-5-2-10(3-6-13)16(18)15-9-11-8-12(17)4-7-14(11)20-15/h2-9H,1H3
InChIKeyMMGAHWANKFZZNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(4-methoxybenzoyl)benzofuran (CAS 32816-75-4): Heterocyclic Scaffold for Bromodomain-Selective Probe Development and Cross-Coupling Libraries


5-Bromo-2-(4-methoxybenzoyl)benzofuran (CAS 32816-75-4) is a substituted benzofuran derivative characterized by a 5-position bromine atom and a 2-position 4-methoxybenzoyl group . This compound belongs to the broader class of 2-aroylbenzofurans, a privileged scaffold in medicinal chemistry with documented applications as kinase inhibitors, anti-inflammatory agents, and epigenetic modulators [1][2]. Its molecular architecture provides two distinct functional handles: the C5 bromine enables palladium-catalyzed cross-coupling reactions for library diversification, while the 2-aroyl moiety contributes to target binding interactions and influences electronic properties of the fused heterocyclic system [3].

Why Substituting 5-Bromo-2-(4-methoxybenzoyl)benzofuran with Alternative 2-Aroylbenzofurans or Benzofuran Halides Alters Target Engagement


Within the 2-aroylbenzofuran chemotype, seemingly minor modifications produce substantial divergence in biological activity profiles. Structure-activity relationship studies demonstrate that the specific halogen substitution pattern on the benzofuran core directly modulates cytotoxicity, target selectivity, and pharmacokinetic behavior [1]. For instance, bromine versus iodine substitution at the 5-position yields IC50 differences exceeding 5-fold against hepatocellular carcinoma cells, while the 2-aroyl substituent influences receptor binding orientation and electronic properties [2]. Furthermore, benzofuran derivatives with different substitution patterns exhibit distinct bromodomain selectivity fingerprints—the 5-bromo-2-(4-methoxybenzoyl) configuration yields measurable binding to specific BET and non-BET bromodomains that differs quantitatively from chloro-, iodo-, or unsubstituted analogs [3][4]. Generic substitution without verification of these parameters risks introducing uncontrolled variables that confound structure-activity relationship interpretation and may invalidate cross-study comparisons.

Quantitative Differentiation of 5-Bromo-2-(4-methoxybenzoyl)benzofuran Versus Structural Analogs: Head-to-Head and Cross-Study Evidence


Bromodomain Selectivity Profiling: 5-Bromo-2-(4-methoxybenzoyl)benzofuran Exhibits ~2.3-Fold BRD9 Preference Over 4-Bromo Analog and Complete BRD4 Inactivity

In TR-FRET bromodomain inhibition assays conducted under identical experimental conditions, 5-bromo-2-(4-methoxybenzoyl)benzofuran demonstrated differential selectivity against multiple bromodomain-containing proteins. The compound exhibited an IC50 of 1.60 μM (1,600 nM) against BRD9, while a structurally related 4-bromo-substituted benzofuran analog showed an IC50 of 4.40 μM (4,400 nM) against the same target, representing a 2.75-fold improvement in potency conferred by the 5-bromo substitution pattern [1]. Additionally, 5-bromo-2-(4-methoxybenzoyl)benzofuran showed an IC50 of 190 nM against CECR2 but was completely inactive against BRD4 (IC50 > 20,000 nM), indicating >105-fold selectivity for CECR2 over BRD4 [1]. Binding studies with a structurally analogous compound (BDBM50269687) further revealed Kd values of 620 nM against TAF1 bromodomain 2 versus 2,400,000 nM (2.4 mM) against TAF1L bromodomain 2, demonstrating >3,800-fold selectivity within the TAF family [2].

Epigenetics Bromodomain Inhibition BRD9 CECR2 TAF1

Hepatocellular Carcinoma Cytotoxicity: 5-Bromo-2-aroylbenzofuran Core Demonstrates >5-Fold Potency Differential Versus 5-Iodo Congener in Hep-G2 Cells

A systematic structure-activity relationship study of 2-aroylbenzofuran-3-ols evaluated the in vitro cytotoxicity of 5-bromo-substituted derivatives against four human cancer cell lines (KB, Hep-G2, Lu-1, MCF7). Six compounds bearing the 5-bromo-2-aroylbenzofuran core demonstrated Hep-G2 IC50 values ranging from 1.39 to 8.03 μM [1]. Critically, direct comparison between bromine and iodine substitution at the 5-position revealed that 5-bromo derivatives exhibited up to >5-fold greater potency than their 5-iodo counterparts against Hep-G2 cells under identical assay conditions, as determined by parallel testing of the complete 5-bromo and 5-iodo series [1]. Single-crystal X-ray diffraction confirmed that the 5-bromo substitution does not induce disruptive conformational changes, supporting that the potency differential arises from electronic rather than steric effects [1].

Anticancer Hepatocellular Carcinoma Cytotoxicity SAR Hep-G2

Antibacterial Potency of 5-Bromobenzofuran Scaffold: MIC Values Statistically Indistinguishable from Penicillin Against B. subtilis and E. coli

Although 5-bromo-2-(4-methoxybenzoyl)benzofuran itself was not directly tested for antibacterial activity, the 5-bromobenzofuran core represents a validated privileged scaffold for antimicrobial development. In a 2023 study of benzofuran-triazole hybrids, compounds incorporating the 5-bromobenzofuran moiety (compounds 10a-e) were screened against B. subtilis QB-928 and E. coli AB-274 in direct comparison with penicillin [1]. Compound 10b achieved an MIC of 1.25 ± 0.60 μg/mL against B. subtilis, statistically comparable to penicillin (MIC = 1.0 ± 1.50 μg/mL). Compound 10a demonstrated an MIC of 1.80 ± 0.25 μg/mL against E. coli, statistically comparable to penicillin (MIC = 2.4 ± 1.00 μg/mL) [1]. The 5-bromo substitution was essential for this activity profile; benzofuran derivatives lacking halogen substitution showed substantially reduced antibacterial potency in the same assay series [1].

Antibacterial Gram-positive Gram-negative Benzofuran-Triazole Hybrids Drug Discovery

Cross-Coupling Utility: C5 Bromine Enables Pd-Catalyzed Diversification While 2-Aroyl Moiety Remains Intact

The C5 bromine atom in 5-bromo-2-(4-methoxybenzoyl)benzofuran serves as a specific, tractable handle for transition metal-catalyzed cross-coupling reactions while the 2-(4-methoxybenzoyl) moiety remains chemically orthogonal and intact. Benzofurans bearing C5 bromine have been successfully employed in Sonogashira coupling-cyclization sequences for constructing 2-arylbenzofuran libraries, with the bromine position showing superior reactivity compared to alternative halogen placements [1]. In comparative synthetic studies, 5-bromo-substituted benzofurans undergo palladium-catalyzed cross-coupling with organozincates and boronic acids under mild conditions (room temperature to 80°C) without affecting the 2-aroyl functionality, whereas 3-bromo or 4-bromo isomers require higher temperatures or exhibit incomplete conversion under identical conditions [2][3]. This regiochemical advantage makes 5-bromo-2-(4-methoxybenzoyl)benzofuran a preferred building block for generating focused libraries where the 2-aroyl pharmacophore must be preserved during diversification.

Synthetic Chemistry Palladium Catalysis Sonogashira Coupling Suzuki-Miyaura Library Synthesis

Validated Research and Industrial Application Scenarios for 5-Bromo-2-(4-methoxybenzoyl)benzofuran Based on Differential Evidence


BRD9-Selective Chemical Probe Development for Epigenetic Target Validation

Based on the demonstrated 2.75-fold improved BRD9 potency relative to 4-bromo analogs and >105-fold selectivity over BRD4 (IC50: BRD9 = 1,600 nM; CECR2 = 190 nM; BRD4 > 20,000 nM) [1], 5-bromo-2-(4-methoxybenzoyl)benzofuran serves as an optimal starting scaffold for developing selective BRD9 and CECR2 chemical probes. Its inactivity against BRD4 eliminates confounding BET-family inhibition, enabling clean interrogation of non-BET bromodomain biology in oncology and immunology programs. The compound's placement at the benzofuran C5 position preserves the 2-aroyl pharmacophore while allowing subsequent structural optimization via cross-coupling chemistry.

Focused Library Synthesis for Hepatocellular Carcinoma Drug Discovery

The >5-fold potency advantage of 5-bromo over 5-iodo substitution against Hep-G2 cells (IC50 range: 1.39–8.03 μM for 5-bromo derivatives) [2] makes 5-bromo-2-(4-methoxybenzoyl)benzofuran the preferred halogenated building block for synthesizing focused libraries targeting hepatocellular carcinoma. Researchers can utilize the C5 bromine as a diversification point while maintaining the cytotoxic 2-aroylbenzofuran core, avoiding the synthetic investment in less potent 5-iodo congeners. This SAR-guided selection reduces the number of compounds needed to identify lead candidates with Hep-G2 activity.

Non-β-Lactam Antibacterial Lead Generation Scaffold

5-Bromo-2-(4-methoxybenzoyl)benzofuran incorporates the 5-bromobenzofuran core that, when elaborated into triazole hybrids, yields MIC values statistically comparable to penicillin against both B. subtilis (1.25 ± 0.60 μg/mL) and E. coli (1.80 ± 0.25 μg/mL) [3]. This compound serves as a versatile starting material for generating novel antibacterial leads that may overcome β-lactam resistance mechanisms. The dual Gram-positive and Gram-negative activity profile distinguishes this scaffold from narrow-spectrum alternatives, and the orthogonal reactivity of the C5 bromine enables rapid analoging to optimize potency and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(4-methoxybenzoyl)benzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.